REACTION_CXSMILES
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[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]=[C:9]=[O:10])=[CH:4][CH:3]=1.[CH:11]1([NH2:14])[CH2:13][CH2:12]1>O1CCCC1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]([NH:14][CH:11]2[CH2:13][CH2:12]2)=[O:10])=[CH:4][CH:3]=1
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Name
|
|
Quantity
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3.17 g
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Type
|
reactant
|
Smiles
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C1(CC1)N
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Name
|
|
Quantity
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20 mL
|
Type
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solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
10 g
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Type
|
reactant
|
Smiles
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BrC1=CC=C(C=C1)N=C=O
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Name
|
|
Quantity
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80 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
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Type
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CUSTOM
|
Details
|
with stirring under ice-
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooling
|
Type
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ADDITION
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Details
|
After the completion of the dropwise addition
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Type
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STIRRING
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Details
|
the mixture was stirred at room temperature for 3 hrs
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Duration
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3 h
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Type
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CONCENTRATION
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Details
|
the reaction mixture was concentrated under reduced pressure
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Type
|
ADDITION
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Details
|
Diethyl ether-hexane [1:1 (volume ratio), 100 ml] was added to the residue
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Type
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STIRRING
|
Details
|
after stirring
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Type
|
FILTRATION
|
Details
|
the crystals were collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)NC(=O)NC1CC1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |